Dual Cholinesterase Inhibition: Potency and Selectivity Profile of Rivastigmine Tartrate vs. In-Class Comparators
Rivastigmine Tartrate is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In contrast, donepezil and galantamine are selective for AChE and exhibit little to no BuChE inhibition. This dual inhibition is quantitatively defined by specific IC50 values: Rivastigmine Tartrate demonstrates an IC50 of 4.15 μM for AChE and 0.037 μM for BuChE [1]. Donepezil and galantamine, in separate head-to-head studies, are characterized as AChE-selective inhibitors with minimal BuChE activity [2].
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | AChE: 4.15 μM; BuChE: 0.037 μM |
| Comparator Or Baseline | Donepezil: AChE-selective, BuChE negligible. Galantamine: AChE-selective, BuChE negligible. |
| Quantified Difference | Rivastigmine is a dual inhibitor with nanomolar potency for BuChE; donepezil and galantamine are not effective BuChE inhibitors. |
| Conditions | In vitro enzyme assays using human recombinant AChE and BuChE [1]. |
Why This Matters
This distinct dual-inhibition mechanism is a primary differentiator for research studies focused on the role of BuChE in Alzheimer's disease progression, where its inhibition is hypothesized to provide additional symptomatic benefit.
- [1] Cayman Chemical. (n.d.). Rivastigmine (tartrate) Datasheet. Retrieved from https://app.scientist.com/inventory/f4d5082b-19d3-4cfe-a108-b20bcd833951. View Source
- [2] Ellis, J. M. (2005). Cholinesterase Inhibitors in the Treatment of Dementia. Journal of the American Osteopathic Association, 105(3), 145-158. View Source
